1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one
Overview
Description
1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a bromothiophene moiety, and a chloro-hydroxy-indolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 5-bromothiophene. This step is typically carried out using bromine in the presence of a catalyst such as iron or aluminum chloride.
Coupling with Indolone: The 5-bromothiophene is then coupled with an indolone derivative through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (such as toluene or DMF).
Introduction of the Benzyl Group: The final step involves the benzylation of the coupled product using benzyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide, and methanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Coupling Reactions: Formation of more complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the construction of diverse chemical libraries.
Material Science: The compound’s electronic properties make it suitable for use in the development of organic semiconductors and conductive polymers.
Biological Research: It can be used as a probe or tool compound to study biological pathways and mechanisms, particularly those involving thiophene and indolone derivatives.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromothiophene and indolone moieties suggests potential interactions with aromatic and hydrophobic pockets within proteins. The benzyl group may enhance binding affinity through hydrophobic interactions, while the chloro-hydroxy-indolone structure could participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share the bromothiophene moiety and exhibit similar electronic properties.
(E)-3-(5-bromothiophen-2-yl)-1-(2,5-dichlorothiophen-3-yl)-2-propen-1-one: This compound also contains a bromothiophene group and is used in similar applications.
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another compound with a bromothiophene moiety, used in various synthetic and biological studies.
Uniqueness
1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group, chloro-hydroxy-indolone structure, and bromothiophene moiety allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-5-chloro-3-hydroxyindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO3S/c22-19-9-8-18(28-19)17(25)11-21(27)15-10-14(23)6-7-16(15)24(20(21)26)12-13-4-2-1-3-5-13/h1-10,27H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBZIIDTXDFFHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=C(S4)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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